molecular formula C7H8N2O2 B15251298 2-(Aminomethyl)nicotinic acid

2-(Aminomethyl)nicotinic acid

Cat. No.: B15251298
M. Wt: 152.15 g/mol
InChI Key: WOPJKAACXINIPZ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of an aminomethyl group at the 2-position of the pyridine ring. This compound has the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . It is a versatile compound with significant potential in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)nicotinic acid can be achieved through several methods. One common approach involves the multicomponent condensation reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation and subsequent treatment with potassium hydroxide in dimethylformamide . This method allows for the formation of various nicotinic acid derivatives, including this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted nicotinic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Aminomethyl)nicotinic acid include:

Uniqueness

This compound is unique due to its specific aminomethyl substitution, which imparts distinct chemical and biological properties. This substitution allows for unique interactions in chemical reactions and potential therapeutic applications that are not observed with other nicotinic acid derivatives.

Properties

IUPAC Name

2-(aminomethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-4-6-5(7(10)11)2-1-3-9-6/h1-3H,4,8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPJKAACXINIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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